Home > Products > Screening Compounds P35366 > Pyrilamine N-oxide
Pyrilamine N-oxide - 98982-99-1

Pyrilamine N-oxide

Catalog Number: EVT-427523
CAS Number: 98982-99-1
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyrilamine

Compound Description: Pyrilamine, a tertiary amine drug, is a first-generation antihistamine with pneumophilic properties. [] Studies have shown that it is metabolized in the isolated perfused rat lungs via N-oxidation, resulting in the formation of Pyrilamine N-oxide, which is then released into circulation. [] Mouse lung perfusion studies revealed that Pyrilamine accumulates in the lungs at a 10-fold higher rate compared to its N-oxide counterpart. []

Relevance: Pyrilamine is the direct precursor to Pyrilamine N-oxide, with the latter being formed by the N-oxidation of the former. [] This metabolic transformation highlights a crucial structural relationship, where Pyrilamine N-oxide contains an oxygen atom double-bonded to the nitrogen atom in the tertiary amine group of Pyrilamine.

Doxylamine N-oxide

Compound Description: Doxylamine N-oxide is a metabolite of the antihistamine drug, Doxylamine. [] Thermospray mass spectrometry (TSP/MS) analysis of both synthetic standards and biologically derived metabolites of Doxylamine N-oxide reveals characteristic [M + H]+ ions. [] Further structural information can be obtained through TSP/tandem mass spectrometry (TSP/MS/MS) analysis, which provides fragment ions specific to this metabolite. []

Relevance: Doxylamine N-oxide is structurally similar to Pyrilamine N-oxide, sharing a common N-oxide functional group. [] Both compounds are metabolites of their respective parent antihistamine drugs, suggesting analogous metabolic pathways and potentially similar biological activities.

Ring-hydroxylated N-desmethyldoxylamine

Compound Description: Ring-hydroxylated N-desmethyldoxylamine is a metabolite of the antihistamine drug, Doxylamine. [] This metabolite undergoes analysis using TSP mass spectrometry and TSP/MS/MS, providing valuable insights into its structure and fragmentation patterns. []

Relevance: While structurally different from Pyrilamine N-oxide, this compound is grouped under the same category of antihistamine metabolites, analyzed using similar techniques like TSP/MS and TSP/MS/MS. [] This suggests a research interest in the metabolic fate and potential biological impact of N-oxide containing compounds, including Pyrilamine N-oxide.

N-desmethylpyrilamine

Compound Description: N-desmethylpyrilamine is a metabolite of Pyrilamine, formed through N-demethylation. [, ] This metabolite was analyzed by TSP/MS and TSP/MS/MS, which provided insights into its fragmentation pathway. [] Microbial transformation studies utilizing Cunninghamella elegans ATCC 9245 identified N-desmethylpyrilamine as a metabolite of Pyrilamine, highlighting its potential relevance in mammalian metabolism. []

Relevance: N-desmethylpyrilamine is a key metabolite of Pyrilamine N-oxide's parent compound, Pyrilamine. [, ] This metabolic connection emphasizes the structural similarities within this family of compounds and their shared metabolic pathways.

O-dealkylated pyrilamine

Compound Description: O-dealkylated pyrilamine is a metabolite of Pyrilamine generated through O-dealkylation. [] This metabolite was analyzed using TSP/MS and TSP/MS/MS, providing insights into its structural characteristics. []

Relevance: O-dealkylated pyrilamine is another significant metabolite of Pyrilamine, highlighting the diverse metabolic transformations that Pyrilamine N-oxide's parent compound can undergo. [] Exploring different metabolites contributes to a comprehensive understanding of Pyrilamine's metabolic fate and potential biological effects.

2-[(2-dimethylaminoethyl)(p-hydroxybenzyl)amino]pyridine

Compound Description: This compound, a metabolite of Pyrilamine, is formed through O-demethylation. [] Cunninghamella elegans ATCC 9245 microbial transformation studies identified it as a key product of Pyrilamine metabolism. []

Relevance: As an O-demethylated derivative of Pyrilamine, this compound highlights the structural diversity within the metabolic pathway of Pyrilamine N-oxide's parent compound. [] Understanding the formation and potential biological activity of such metabolites is crucial for a complete picture of Pyrilamine's effects.

2-[(2-methylaminoethyl)(p-methoxybenzyl)amino]pyridine

Compound Description: Identified as an N-demethylated derivative of Pyrilamine, this metabolite forms through microbial transformation by Cunninghamella elegans ATCC 9245. [] This highlights a potential metabolic pathway relevant to mammalian systems. []

Relevance: Serving as an N-demethylated metabolite of Pyrilamine, this compound further underscores the various metabolic pathways associated with Pyrilamine N-oxide's parent compound. [] This structural analog provides insights into the potential biotransformation products of Pyrilamine.

2-[(2-methylaminoethyl)(p-hydroxybenzyl)amino]pyridine

Compound Description: This metabolite represents a derivative of Pyrilamine that has undergone both O- and N-demethylation. [] Microbial transformation studies employing Cunninghamella elegans ATCC 9245 identified it as a product of Pyrilamine metabolism. []

Relevance: Being both O- and N-demethylated, this metabolite exemplifies the structural complexity achievable within the metabolic breakdown of Pyrilamine N-oxide's parent compound, Pyrilamine. [] Understanding the formation and potential biological effects of such metabolites is vital for a comprehensive understanding of Pyrilamine.

Overview

Pyrilamine N-oxide is a chemical compound derived from the antihistamine pyrilamine. It is classified as a pyridine N-oxide and has gained attention for its role in pharmacology and potential applications in drug formulation. The compound is recognized for its unique properties that stem from the oxidation of pyrilamine, making it significant in both medicinal chemistry and pharmaceutical development.

Classification

Pyrilamine N-oxide falls under several classifications:

  • Chemical Class: Pyridine N-oxides
  • Functional Group: Amine oxide
  • CAS Number: 98982-99-1
Synthesis Analysis

Methods

Pyrilamine N-oxide can be synthesized using several methods, with a common approach being the oxidation of pyrilamine. The following oxidizing agents are typically employed:

  1. Hydrogen Peroxide: A mild oxidizing agent that allows for controlled oxidation.
  2. Chlorine Dioxide: Used for more vigorous oxidation conditions.
  3. Potassium Permanganate: A strong oxidizer that can facilitate complete oxidation.

Technical Details

The synthesis generally involves dissolving pyrilamine in an appropriate solvent (such as methanol or acetonitrile) and then adding the oxidizing agent under controlled temperature and pH conditions. The reaction is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion to Pyrilamine N-oxide.

Molecular Structure Analysis

Structure

The molecular structure of Pyrilamine N-oxide features a pyridine ring with an amine oxide functional group. Its chemical formula is C12H16N2OC_{12}H_{16}N_2O.

Data

The key structural data includes:

  • Molecular Weight: 204.27 g/mol
  • Melting Point: Approximately 100 °C (decomposes)
  • Solubility: Soluble in polar solvents like water and alcohols.
Chemical Reactions Analysis

Reactions

Pyrilamine N-oxide can participate in various chemical reactions, primarily due to its amine oxide functionality. Some notable reactions include:

  1. Reduction Reactions: Pyrilamine N-oxide can be reduced back to pyrilamine using reducing agents such as lithium aluminum hydride.
  2. Formation of Cocrystals: It can act as a coformer in drug cocrystal formation, enhancing solubility and stability of pharmaceuticals.

Technical Details

The reactivity of Pyrilamine N-oxide is influenced by its electronic structure, which allows it to engage in hydrogen bonding and other intermolecular interactions critical for cocrystal formation.

Mechanism of Action

Process

Pyrilamine N-oxide exhibits antihistaminic properties similar to its parent compound, pyrilamine. Its mechanism of action involves:

  1. Histamine Receptor Blockade: By binding to histamine receptors, it inhibits the action of histamines, thus alleviating allergic symptoms.
  2. Metabolic Pathways: As a metabolite, it may influence the pharmacokinetics of other drugs by modifying their absorption and distribution profiles.

Data

Studies have shown that Pyrilamine N-oxide retains significant biological activity, contributing to its effectiveness in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 1.1 g/cm³

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong oxidizers.
  • pH Range: Exhibits stability in a neutral pH range but may degrade under extreme acidic or basic conditions.

Relevant analyses indicate that Pyrilamine N-oxide maintains its structural integrity across various environmental conditions, making it suitable for pharmaceutical applications.

Applications

Scientific Uses

Pyrilamine N-oxide has several applications in scientific research and pharmaceutical development:

  1. Drug Development: Used as a coformer in drug cocrystals to enhance solubility and bioavailability.
  2. Pharmacological Studies: Investigated for its antihistaminic properties and potential side effects.
  3. Analytical Chemistry: Employed in studies focusing on drug metabolism and elimination pathways.
Introduction to Pyrilamine N-Oxide

Pyrilamine N-oxide represents a biologically significant metabolite of the first-generation antihistamine pyrilamine (mepyramine), formed through enzymatic N-oxidation. This oxygenated derivative exhibits distinct chemical properties and metabolic behavior compared to its parent compound. Its identification and characterization provide insights into the biotransformation pathways of pyridine-containing pharmaceuticals and the role of N-oxidation in drug metabolism. As a documented human metabolite, it holds relevance in pharmacokinetic studies and analytical chemistry, though its intrinsic pharmacological activity remains less defined than the parent molecule [4] [8].

Nomenclature and Chemical Identity of Pyrilamine N-Oxide

Systematic nomenclature defines Pyrilamine N-oxide as 1-(4-Methoxybenzyl)-2-(dimethylamino)-N-(oxidopyridin-1-ium-2-yl)ethan-1-amine, reflecting its quaternary ammonium oxide structure. The molecular formula is C₁₇H₂₃N₃O₂, with a molecular weight of 301.38 g/mol. This structure arises from the oxidation of the tertiary nitrogen atom within pyrilamine's pyridine ring, converting it into a polar N-oxide functionality [1] [4] [7].

The chemical structure retains the core elements of pyrilamine: a 4-methoxybenzyl group linked via an ethylenediamine chain to a 2-aminopyridine moiety. The key structural modification occurs specifically at the pyridinyl nitrogen, forming the N-oxide (N→O) group. This modification significantly enhances the molecule's water solubility and polar surface area compared to the parent pyrilamine due to the formation of a zwitterionic structure and the introduction of a strong dipole moment [5] [10].

Table 1: Nomenclature and Identifiers of Pyrilamine N-Oxide

Nomenclature TypeIdentifier
Systematic IUPAC Name1-(4-Methoxybenzyl)-2-(dimethylamino)-N-(oxidopyridin-1-ium-2-yl)ethan-1-amine
SynonymsMepyramine N-Oxide; Pyrilamine N-Oxide; 2-((4-Methoxybenzyl)(pyridin-2-yl)amino)-N,N-dimethylethanamine Oxide
CAS Registry Number98982-99-1
Molecular FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.38 g/mol

Structural characteristics distinguish Pyrilamine N-oxide from its parent compound. The N-O bond length, typical of pyridine N-oxides, is approximately 1.34 Å, and the C-N-C bond angle around the oxidized nitrogen widens compared to pyridine. This oxidation renders the pyridine ring less basic (pKa of conjugate acid ~0.8) than its unoxidized counterpart. Spectroscopic identification relies on key features such as characteristic N-O stretching vibrations observable in infrared spectroscopy (typically 1150-1300 cm⁻¹) and distinctive chemical shifts in NMR spectroscopy, particularly the downfield shift of protons adjacent to the N-oxide group [5] [10].

Historical Development and Patent Landscape

The synthetic origin of pyridine N-oxides, including compounds like Pyrilamine N-oxide, traces back to Jakob Meisenheimer's pioneering work in 1926 using peroxybenzoic acid as an oxidant. This foundational chemistry provided the basis for generating heterocyclic N-oxides. Subsequent advancements focused on improving oxidation efficiency and safety, moving towards catalysts and stabilized peroxide complexes [5].

Significant patent activity surrounds N-oxide synthesis and application, reflecting their importance as synthetic intermediates and potential metabolites or active ingredients. Patent CN102249995A details a modern synthetic method utilizing a urea-hydrogen peroxide complex (UHP) as the oxidant for pyridine derivatives. This approach offers advantages in handling safety and reaction control compared to liquid peroxides. The process involves combining the pyridine substrate (e.g., pyrilamine), UHP, and often a catalyst or solvent like acetonitrile or ethyl acetate, typically at moderate temperatures (30-70°C). Workup procedures commonly involve quenching excess oxidant (e.g., with sodium sulfite), pH adjustment, and purification via extraction or crystallization [2].

A distinct patent (WO2007128694A1) exemplifies the therapeutic exploration of structurally complex pyridinyl N-oxides. It claims N-oxides of pyridylmethylpiperazine and piperidine derivatives for treating CNS disorders (e.g., anxiety, cognitive impairment, Parkinson's disease) and inflammatory conditions. While not claiming pyrilamine N-oxide specifically, this patent highlights the pharmaceutical interest in the N-oxide functional group as part of bioactive molecules. It discloses synthesis using oxidants like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, followed by purification techniques such as chromatography or recrystallization [3].

Table 2: Key Patents Related to Pyridine N-Oxide Chemistry Including Pyrilamine N-Oxide Relevance

Patent NumberPrimary FocusKey Innovation/Relevance to Pyrilamine N-OxideOxidation Method
CN102249995APyridine N-Oxide SynthesisUrea-Hydrogen Peroxide (UHP) complex for safer, efficient oxidation of pyridinesUHP complex in solvent (e.g., acetonitrile, ethyl acetate), 30-70°C
WO2007128694A1Therapeutic N-OxidesN-oxides of pyridylmethylpiperazine/piperidine derivatives for CNS disordersmCPBA or H₂O₂ in solvents like dichloromethane or methanol
General Methods (Historical Context)Pyridine N-OxidationDevelopment of peracid oxidation (Meisenheimer) & catalytic methods (e.g., CH₃ReO₃ with Na percarbonate)Peracids (e.g., peracetic, mCPBA), Na perborate, CH₃ReO₃/Na percarbonate

The broader patent landscape for N-oxides, analyzed through Patent Landscape Analysis (PLA), reveals a steady increase in filings related to synthesis and applications, particularly in pharmaceuticals and agrochemicals. This trend underscores the strategic value of N-oxide technology. Key jurisdictions like the US, Europe, and China show high activity. PLA studies demonstrate how this analysis helps identify technology trends and informs R&D funding by highlighting active innovation areas and potential freedom-to-operate spaces, such as the utilization of discontinued patents [6] [9].

Role as a Metabolite of Pyrilamine (Mepyramine)

Pyrilamine N-oxide is primarily recognized as a significant Phase I metabolite of pyrilamine (mepyramine), a first-generation H₁ antihistamine. Its formation occurs predominantly in the liver microsomes catalyzed by the flavin-containing monooxygenase (FMO) system, particularly FMO3. This enzymatic pathway involves the insertion of oxygen onto the electron-deficient nitrogen atom of the pyridine ring, resulting in the formation of the polar N-oxide derivative [7] [8].

The biotransformation process represents a detoxification pathway. N-oxidation converts the lipophilic parent drug, pyrilamine, into a significantly more hydrophilic metabolite. This metabolic shift directly impacts its pharmacokinetic behavior: Pyrilamine N-oxide exhibits markedly reduced membrane permeability and enhanced renal excretion compared to pyrilamine. Consequently, N-oxidation generally shortens the functional half-life of the active parent compound within the body and limits its potential to cross the blood-brain barrier in significant amounts, thereby likely contributing to the reduced central nervous system (CNS) effects associated with metabolites versus the parent drug [7] [8].

Analytical detection of Pyrilamine N-oxide in biological matrices (e.g., plasma, urine) is crucial for understanding pyrilamine's metabolic fate in humans and animals. Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential tools. Identification relies on the molecular weight signature (m/z 302 for [M+H]⁺, compared to pyrilamine's m/z 286) and characteristic fragmentation patterns in tandem MS. The presence of the N-oxide group often leads to specific neutral losses (e.g., loss of oxygen or water) in the mass spectrometer [4] [10].

Table 3: Comparative Properties of Pyrilamine and its N-Oxide Metabolite

PropertyPyrilamine (Mepyramine)Pyrilamine N-OxideBiological Consequence
Chemical StructureTertiary amine (pyridine)Pyridine N-oxideIncreased polarity and water solubility
Major Formation RouteParent DrugHepatic Metabolism (FMO)Dependent on enzyme activity
LipophilicityHigher (Log P ~)Significantly LowerReduced tissue penetration, reduced BBB crossing
Pharmacological ActivityPotent H₁ antagonist (Ki ~2-4 nM)Substantially Weaker/Inactive H₁ bindingTermination of primary antihistaminic effect
Primary Elimination RouteHepatic metabolism (CYP, FMO), Renal (minor)Predominantly Renal ExcretionFaster clearance from body

While pyrilamine is a potent histamine H₁ receptor antagonist (Ki ~2-4 nM), Pyrilamine N-oxide exhibits dramatically reduced affinity for the H₁ receptor. Studies indicate no significant antihistaminic activity for the N-oxide metabolite at therapeutic concentrations. This confirms that N-oxidation serves primarily as a deactivation pathway for pyrilamine, facilitating its elimination from the body. The metabolic ratio (Pyrilamine N-oxide / Pyrilamine) in urine can serve as a potential phenotypic probe for FMO3 activity in individuals, although its utility is less established than probes for CYP enzymes [7] [8] [10].

Properties

CAS Number

98982-99-1

Product Name

Pyrilamine N-oxide

IUPAC Name

2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]-N,N-dimethylethanamine oxide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-20(2,21)13-12-19(17-6-4-5-11-18-17)14-15-7-9-16(22-3)10-8-15/h4-11H,12-14H2,1-3H3

InChI Key

IQDUZGGMNVZTAI-UHFFFAOYSA-N

SMILES

C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-]

Synonyms

pyrilamine N-oxide

Canonical SMILES

C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.